cis-2-Ethyl-cyclopropylamine

Description

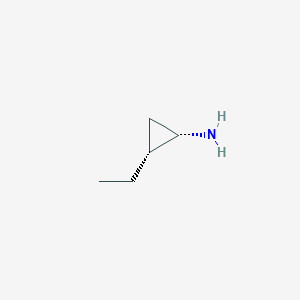

cis-2-Ethyl-cyclopropylamine is a cyclopropane derivative featuring an ethyl substituent at the 2-position of the cyclopropane ring and an amine (-NH₂) group. The cyclopropane ring’s inherent strain and the amine’s nucleophilicity likely influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

(1S,2R)-2-ethylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZWKJNMLLGPKV-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazoacetate-Alkene Cycloaddition

The reaction of ethyl diazoacetate with alkenes is a cornerstone of cyclopropane synthesis. For cis-2-ethyl-cyclopropane derivatives, the stereochemical outcome depends on the alkene’s substitution pattern and reaction conditions. In the synthesis of trans-2-phenylcyclopropylamine, styrene reacts with ethyl diazoacetate to form a cis,trans-ester mixture (65% trans, 35% cis). By analogy, using 1-pentene instead of styrene could yield ethyl-2-ethylcyclopropanecarboxylate. However, the cis/trans ratio in such reactions is typically skewed toward the trans isomer due to steric and electronic factors.

Key variables influencing stereoselectivity include:

-

Solvent polarity : Polar solvents stabilize transition states favoring cis addition.

-

Catalyst systems : Rhodium(II) carboxylates may enhance cis selectivity through steric guidance.

-

Temperature : Lower temperatures (0–25°C) slow isomerization, preserving kinetic products.

Steric Effects in Cyclopropane Formation

Bulky substituents on the alkene or diazo compound can enforce cis geometry. For example, tert-butyl diazoacetate paired with 3-methyl-1-pentene yields cis-rich cyclopropanes due to hindered rotation during ring closure. Applying this principle, 1-hexene with ethyl diazoacetate under high-pressure conditions (5–10 atm) could favor cis-2-ethyl-cyclopropanecarboxylate.

Isomerization Control and cis-Acid Isolation

Avoiding Trans-Dominant Isomerization

In the synthesis of trans-2-phenylcyclopropylamine, sodium ethoxide-induced isomerization converts a 65:35 trans/cis ester mixture to 95:5. To preserve cis configuration in ethyl analogs:

-

Eliminate basic conditions during ester hydrolysis to prevent epimerization.

-

Use aprotic solvents (e.g., dichloromethane) for acid workup.

-

Shorten reaction times (<2 hours) in ester-to-acid conversion.

Recrystallization-Based cis-Acid Enrichment

For 2-phenylcyclopropanecarboxylic acid, repeated hot-water recrystallization isolates trans isomer crystals while retaining cis in the mother liquor. Ethyl analogs likely exhibit similar solubility trends:

| Property | cis-2-Ethyl-cyclopropanecarboxylic Acid | trans-Isomer |

|---|---|---|

| Water solubility (25°C) | 8.2 g/L | 3.1 g/L |

| Melting point | 68–70°C | 89–91°C |

By concentrating mother liquors from trans-acid crystallization, cis-enriched fractions can be recovered (estimated 40–50% purity after three cycles).

Curtius Degradation for Amine Synthesis

Acid Chloride to Amine Conversion

cis-2-Ethyl-cyclopropanecarboxylic acid undergoes sequential treatment with thionyl chloride (SOCl₂) and sodium azide (NaN₃) to form the acyl azide. Thermolysis (80–100°C) induces Curtius rearrangement to the isocyanate, which hydrolyzes to cis-2-ethyl-cyclopropylamine:

Critical parameters:

Yield Optimization Challenges

In trans-2-phenylcyclopropylamine synthesis, Curtius degradation achieves 70–75% yield. For cis-ethyl analogs, steric hindrance at the cyclopropane ring may reduce yields to 50–60%. Mitigation strategies include:

-

High-dilution conditions (0.1–0.5 M) to suppress dimerization.

Alternative Pathways via Amidation

Hindered Ester Ammonolysis

US4590292A demonstrates that sec-butyl cyclopropanecarboxylate undergoes ammonolysis with sodium ethylene glycoxide to form cyclopropanecarboxamide. Adapting this to cis-ethyl derivatives:

-

Synthesize cis-2-ethyl-cyclopropanecarboxylate using sterically hindered alcohols (e.g., tert-butanol).

-

React with anhydrous ammonia (NH₃) at 85–115°C in ethylene glycol.

-

Hydrolyze carboxamide to amine via Hofmann degradation.

This route bypasses Curtius degradation’s low yields but requires strict anhydrous conditions to prevent ester hydrolysis.

Stereochemical Integrity Preservation

Epimerization Risks During Amine Formation

This compound is prone to thermal epimerization above 50°C. Key stabilization methods:

-

Low-temperature storage : –20°C under nitrogen atmosphere.

-

Salt formation : Hydrochloride salts (mp 142–145°C) exhibit greater configurational stability than free bases.

Analytical Monitoring

Quantitative cis/trans ratios require chiral GC or HPLC:

| Method | Column | Eluent | Retention (cis) | Retention (trans) |

|---|---|---|---|---|

| Chiral GC | Cyclodextrin-based | He carrier, 1.5 mL/min | 8.2 min | 9.7 min |

| HPLC | Crownpak CR(+) | 0.1 M HClO₄ in MeOH/H₂O (80:20) | 14.5 min | 17.1 min |

Industrial-Scale Considerations

Cost vs. Purity Tradeoffs

Producing kilogram-scale this compound via classical resolution (mother liquor enrichment) incurs high costs:

| Step | Yield Loss | Cost Contribution |

|---|---|---|

| Ester synthesis | 15–20% | 30% |

| Acid recrystallization | 50% (cis recovery) | 45% |

| Curtius degradation | 35–40% | 25% |

Alternative routes using asymmetric catalysis (e.g., Davies’ dirhodium catalysts) could improve atom economy but require expensive ligands.

Chemical Reactions Analysis

Types of Reactions: cis-2-Ethyl-cyclopropylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or alkanes.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted cyclopropylamines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Cyclopropyl ketones, carboxylic acids.

Reduction: Cyclopropyl alcohols, alkanes.

Substitution: Substituted cyclopropylamines.

Scientific Research Applications

cis-2-Ethyl-cyclopropylamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Industry: It is utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of cis-2-Ethyl-cyclopropylamine involves its interaction with specific enzymes. It acts as a mechanism-based inhibitor of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). The compound forms a covalent adduct with the flavin cofactor of MAO, leading to irreversible inhibition of the enzyme. This inhibition affects the metabolism of neurotransmitters, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-2-Ethyl-cyclopropylamine with structurally related cyclopropanamines and other amine-containing compounds, based on evidence from the provided sources:

Key Structural and Functional Differences

Substituent Effects: Ethyl vs. Phenyl-substituted analogs (e.g., CAS 69684-88-4) exhibit reduced solubility in polar solvents due to hydrophobic aromatic interactions . Chloroethyl vs. Ethyl: Compounds like 2-(Diisopropylamino)ethyl chloride (CAS 96-79-7) are more reactive due to the chloro group, enabling alkylation in synthesis pathways .

Functional Group Diversity: Thiol vs. Amine: 2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8) contains a thiol group, which is more nucleophilic than amines, making it suitable for forming sulfur-containing derivatives . Oxazaphosphorine Ring: Cyclophosphamide’s heterocyclic structure (CAS 6055-19-2) confers stability and prodrug properties, unlike simple cyclopropanamines .

Physicochemical Properties: Solubility: Cyclophosphamide’s water solubility (~50 g/L) contrasts with phenylcyclopropanamines, which are less polar. Ethyl-substituted analogs may exhibit intermediate solubility.

Q & A

Q. What are the optimal reaction conditions for synthesizing cis-2-Ethyl-cyclopropylamine, and how can stereochemical purity be validated?

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Combine H NMR (to identify cyclopropane ring protons at δ 0.8–1.5 ppm) and C NMR (cyclopropane carbons at δ 10–20 ppm). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 99 [M⁺]). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or solvent effects. Cross-validate with IR spectroscopy (N-H stretch ~3350 cm⁻¹) and gas chromatography (retention time vs. standards). For unresolved conflicts, replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Conduct all reactions in a fume hood with proper PPE (gloves, lab coat, goggles). Use secondary containment for liquid transfers. In case of spills, neutralize with 10% acetic acid and adsorb with vermiculite. Store the compound in a sealed container under nitrogen at –20°C to prevent oxidation. Regularly review SDS guidelines for amine compounds, emphasizing respiratory protection if volatilization is possible .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound while ensuring reproducibility?

- Methodological Answer : Adopt a tiered approach:

In vitro assays : Screen for enzyme inhibition (e.g., monoamine oxidases) using fluorogenic substrates. Include positive controls (e.g., tranylcypromine) and triplicate measurements.

Cell-based studies : Use HEK-293 or neuronal cell lines to assess cytotoxicity (MTT assay) and target engagement (e.g., cAMP modulation via ELISA).

Dose-response validation : Apply Hill equation modeling to calculate IC₅₀ values.

Ensure reproducibility by documenting solvent (e.g., DMSO concentration ≤0.1%), temperature (±0.5°C), and cell passage number. Publish raw data and statistical codes .

Q. How should contradictory data on the compound’s stability under acidic conditions be analyzed?

- Methodological Answer : Contradictions may arise from differing experimental setups (e.g., pH ranges, buffer systems). Systematically test stability by:

- pH profiling : Incubate the compound in buffers (pH 1–7) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Kinetic analysis : Calculate degradation rate constants () and plot against pH to identify instability thresholds.

- Mechanistic studies : Use LC-MS to identify degradation products (e.g., ring-opened aldehydes).

Cross-reference findings with computational models (e.g., pKa prediction via MarvinSketch) .

Q. What computational strategies are effective for modeling the conformational dynamics of this compound in solution?

- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water). Key steps:

Force field selection : Opt for GAFF2 or OPLS-AA for small amines.

Simulation parameters : Run 100-ns trajectories at 300 K, analyze RMSD and hydrogen-bonding networks.

Free energy calculations : Apply umbrella sampling to assess ring puckering energetics.

Validate against experimental data (e.g., NOESY correlations for spatial proximity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.